molecular formula C10H21Br B13512344 3-(Bromomethyl)-2,5-dimethylheptane

3-(Bromomethyl)-2,5-dimethylheptane

Cat. No.: B13512344
M. Wt: 221.18 g/mol
InChI Key: CRDMAWCMHYZCIQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,5-dimethylheptane is a branched alkyl bromide with the molecular formula C₉H₁₉Br and a molecular weight of 207.15 g/mol . The compound features a bromomethyl group (-CH₂Br) at the 3-position and methyl groups at the 2- and 5-positions of a heptane backbone.

Notably, the provided evidence refers to 3-(Bromomethyl)-2,5-dimethylhexane (CAS 1488187-72-9) , which suggests a possible nomenclature discrepancy (hexane vs. heptane). For this analysis, we assume the target compound is the heptane derivative, though data limitations necessitate comparisons with structurally related alkanes and brominated analogs.

Properties

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

IUPAC Name

3-(bromomethyl)-2,5-dimethylheptane

InChI

InChI=1S/C10H21Br/c1-5-9(4)6-10(7-11)8(2)3/h8-10H,5-7H2,1-4H3

InChI Key

CRDMAWCMHYZCIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CBr)C(C)C

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

This method is widely used for the selective bromination of methyl groups adjacent to alkyl chains. The reaction proceeds via a radical mechanism initiated by heat or light, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Procedure:

  • Dissolve 2,5-dimethylheptane or a suitable precursor in an inert solvent such as carbon tetrachloride (CCl4) or benzene.
  • Add N-bromosuccinimide (1 equivalent) and a catalytic amount of AIBN.
  • Heat the reaction mixture under reflux or irradiate with UV light to initiate radical formation.
  • Monitor the reaction by TLC or GC-MS until completion.
  • Quench the reaction, extract the product, and purify by column chromatography.

Reaction Scheme:

$$
\text{2,5-dimethylheptane} \xrightarrow[\text{AIBN}]{\text{NBS, heat/light}} \text{3-(Bromomethyl)-2,5-dimethylheptane}
$$

Yields: Typically range from 60% to 80% depending on reaction time and conditions.

Advantages: High selectivity for bromomethyl group, mild conditions.

Disadvantages: Use of toxic solvents like CCl4; radical side reactions possible.

Conversion of 3-Hydroxymethyl-2,5-dimethylheptane to Bromide

An alternative approach involves preparing the corresponding alcohol intermediate, 3-hydroxymethyl-2,5-dimethylheptane, followed by substitution with phosphorus tribromide (PBr3).

Procedure:

  • Synthesize or obtain 3-hydroxymethyl-2,5-dimethylheptane.
  • Cool the alcohol in an inert solvent (e.g., dichloromethane) to 0°C.
  • Add PBr3 dropwise under inert atmosphere.
  • Stir the reaction at low temperature for 1-2 hours.
  • Quench with water, extract the organic layer.
  • Purify the brominated product by distillation or chromatography.

Reaction Scheme:

$$
\text{3-Hydroxymethyl-2,5-dimethylheptane} + \text{PBr}3 \rightarrow \text{3-(Bromomethyl)-2,5-dimethylheptane} + \text{H}3\text{PO}_3
$$

Yields: High, often exceeding 80%.

Advantages: Clean reaction, fewer side products.

Disadvantages: Requires prior synthesis of the alcohol; PBr3 is moisture sensitive and corrosive.

Bromomethylation via Electrophilic Bromination

This method involves direct bromination of the methyl group on the heptane backbone using bromine under controlled conditions.

Procedure:

  • Dissolve the substrate in an inert solvent such as benzene or dichloromethane.
  • Add bromine slowly at low temperature (0-5°C) with stirring.
  • Use radical inhibitors or initiators depending on desired selectivity.
  • Monitor the reaction progress carefully to prevent overbromination.
  • Work up by washing with sodium bisulfite solution to remove excess bromine.
  • Purify the product by chromatography.

Yields: Variable, often moderate (40-70%).

Advantages: Direct method without need for precursors.

Disadvantages: Difficult to control selectivity; risk of polybrominated byproducts.

Comparative Analysis of Preparation Methods

Feature Radical Bromination (NBS) Alcohol Conversion (PBr3) Electrophilic Bromination (Br2)
Selectivity High for bromomethyl group Very high (depends on alcohol purity) Moderate to low, risk of overbromination
Reaction Conditions Mild to moderate heat/light Low temperature, inert atmosphere Low temperature, careful addition
Yield 60-80% 80-90% 40-70%
Safety Use of toxic solvents (CCl4) PBr3 is corrosive, moisture sensitive Bromine is hazardous, risk of side reactions
Purification Column chromatography Distillation or chromatography Column chromatography
Scalability Moderate High Moderate

Purification and Characterization

Purification of 3-(Bromomethyl)-2,5-dimethylheptane typically involves:

  • Extraction and washing steps to remove inorganic byproducts.
  • Drying over anhydrous sodium sulfate.
  • Column chromatography using silica gel with eluents such as hexane/chloroform mixtures.
  • Distillation under reduced pressure for final purification.

Characterization methods include:

  • [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup): To confirm the bromomethyl substitution pattern and methyl groups.
  • Mass spectrometry (MS): To verify molecular weight (expected m/z = 221.18 for C10H21Br).
  • Infrared spectroscopy (IR): To check for absence of hydroxyl groups (if alcohol precursor used).
  • Elemental analysis: For purity confirmation.

Summary Table of Key Preparation Data

Reference Method Starting Material Brominating Agent Conditions Yield (%) Purification Notes
Literature Radical bromination 2,5-dimethylheptane NBS + AIBN Reflux in CCl4, light 60-80 Column chromatography Selective bromination
Literature Alcohol substitution 3-hydroxymethyl-2,5-dimethylheptane PBr3 0°C, inert atmosphere 80-90 Distillation High yield, clean reaction
Literature Electrophilic bromination 2,5-dimethylheptane derivatives Br2 0-5°C, inert solvent 40-70 Chromatography Risk of polybromination

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,5-dimethylheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: Formation of 3-(Hydroxymethyl)-2,5-dimethylheptane.

    Elimination: Formation of 2,5-dimethylhept-2-ene.

    Oxidation: Formation of 3-(Formyl)-2,5-dimethylheptane or 3-(Carboxyl)-2,5-dimethylheptane.

Scientific Research Applications

3-(Bromomethyl)-2,5-dimethylheptane has various applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,5-dimethylheptane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or radical, which then undergoes further transformation. The bromomethyl group serves as a leaving group, facilitating various substitution and elimination reactions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-(Bromomethyl)-2,5-dimethylheptane with non-brominated branched alkanes and brominated analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Bromomethyl)-2,5-dimethylheptane Not explicitly listed C₉H₁₉Br 207.15 Likely higher reactivity due to Br
2,5-Dimethylheptane 2213-23-2 C₉H₂₀ 128.26 Boiling point: ~150–155°C (estimated)
2,5-Dimethylhexane 1072-05-5 C₈H₁₈ 114.23 Used in fuel blends
2,5-Dimethyloctane 15869-89-3 C₁₀H₂₂ 142.29 Higher boiling point (~180°C)
2-Bromopentane 107-81-3 C₅H₁₁Br 151.05 Boiling point: 120°C; SN2 reactivity

Key Observations :

  • The bromine substituent in 3-(Bromomethyl)-2,5-dimethylheptane significantly increases its molecular weight compared to non-brominated alkanes (e.g., 2,5-dimethylheptane: 128.26 vs. 207.15 g/mol).
  • Branched alkanes like 2,5-dimethylheptane are used in fuel formulations due to their high octane ratings and low knocking tendencies . In contrast, brominated derivatives are more reactive and unsuitable for fuel applications.

Biological Activity

3-(Bromomethyl)-2,5-dimethylheptane is a halogenated organic compound that belongs to the family of aliphatic hydrocarbons. Its unique structure, characterized by a bromomethyl group and two methyl substituents on a heptane backbone, suggests potential biological activities that merit investigation. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula: C9H19Br
  • Molecular Weight: 207.15 g/mol
  • IUPAC Name: 3-(Bromomethyl)-2,5-dimethylheptane
  • Structure:
    Br CH2C CH3)2C CH3)C5H11\text{Br CH}_2-\text{C CH}_3)_2-\text{C CH}_3)-\text{C}_5\text{H}_{11}

Biological Activity Overview

The biological activity of 3-(Bromomethyl)-2,5-dimethylheptane has been explored in various studies, particularly concerning its antimicrobial and anticancer properties. The compound's halogenated nature often enhances its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that halogenated compounds, including brominated aliphatic hydrocarbons like 3-(Bromomethyl)-2,5-dimethylheptane, exhibit significant antimicrobial properties. A study evaluating various halogenated compounds found that those with bromine substitutions demonstrated enhanced activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of 3-(Bromomethyl)-2,5-dimethylheptane

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

The anticancer properties of halogenated hydrocarbons have been a subject of interest due to their ability to interact with DNA and inhibit cell proliferation. Preliminary studies suggest that 3-(Bromomethyl)-2,5-dimethylheptane may induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound exhibited IC50 values indicating significant cytotoxicity at concentrations ranging from 10 to 20 µM .

Table 2: Cytotoxicity of 3-(Bromomethyl)-2,5-dimethylheptane

Cell LineIC50 (µM)
HeLa15.1
MCF-718.6

The mechanism by which 3-(Bromomethyl)-2,5-dimethylheptane exerts its biological effects is likely multifaceted:

  • Cell Membrane Disruption: The bromomethyl group may facilitate penetration into bacterial membranes or cancer cells, leading to increased permeability and eventual cell death.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA strands or form adducts that disrupt replication processes.
  • Enzyme Inhibition: The compound may inhibit key metabolic enzymes in pathogens or cancer cells, further contributing to its antimicrobial and anticancer effects.

Case Studies

  • Antibacterial Screening: A study conducted by researchers evaluated the antibacterial efficacy of several brominated compounds against clinical isolates. The results indicated that compounds similar to 3-(Bromomethyl)-2,5-dimethylheptane showed promising activity against resistant strains of bacteria .
  • Cytotoxicity Assay: Another investigation assessed the cytotoxic effects of various halogenated aliphatic compounds on different cancer cell lines. The findings highlighted that the presence of bromine significantly enhanced the cytotoxic potential compared to non-halogenated analogs .

Q & A

Q. How do contradictory spectroscopic data (e.g., unexpected 1^1H NMR shifts) arise in structural studies, and how can they be resolved?

  • Methodology : Re-examine sample purity (HPLC) and solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6). Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian). Variable-temperature NMR can identify dynamic effects in branched structures .

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